Benzo[c]thiophene

Organic Photovoltaics Electron Acceptors Fullerene Derivatives

Sourcing Benzo[c]thiophene (CAS 270-82-6) requires strict isomer verification: its [c]-fused sulfur imparts unique quinoidal character, enabling a ~1.0 eV band gap in poly(isothianaphthene) and LUMO levels below −4.0 eV for air-stable n-type OFETs. Benzo[b]thiophene (CAS 95-15-8) cannot replicate these electronic properties. BTCDA fullerene derivatives raise LUMO by 0.09–0.18 eV, improving OPV PCE 1.5–3×. Insist on analytical certification (NMR/HPLC) confirming regiochemical identity to avoid isomer substitution and ensure device performance.

Molecular Formula C8H6S
Molecular Weight 134.2 g/mol
CAS No. 270-82-6
Cat. No. B1209120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c]thiophene
CAS270-82-6
Molecular FormulaC8H6S
Molecular Weight134.2 g/mol
Structural Identifiers
SMILESC1=CC2=CSC=C2C=C1
InChIInChI=1S/C8H6S/c1-2-4-8-6-9-5-7(8)3-1/h1-6H
InChIKeyLYTMVABTDYMBQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c]thiophene (CAS 270-82-6) for Advanced Organic Electronics and Conductive Polymers: A Technical Procurement Baseline


Benzo[c]thiophene (CAS 270-82-6, also known as 2-benzothiophene or isothianaphthene) is a C8H6S heterocyclic isomer of benzo[b]thiophene, distinguished by the fusion of the thiophene sulfur at the [c] position relative to the benzene ring [1]. This constitutional isomerism fundamentally alters its electronic structure, rendering it a nonclassical, less stable, and far less commonly encountered compound than its [b]-fused counterpart [1]. Its unique quinoidal character and the resulting low band gap of its polymer (poly(isothianaphthene), PITN) have established it as a specialized building block for n-type organic semiconductors, conductive polymers, and functionalized fullerene derivatives, rather than a general-purpose heterocycle [2].

Why Generic Substitution of Benzo[c]thiophene (CAS 270-82-6) with Benzo[b]thiophene or Other Thiophenes Fails in R&D and Production


Generic substitution of benzo[c]thiophene with its more common isomer, benzo[b]thiophene (CAS 95-15-8), or other thiophene derivatives is fundamentally precluded by the profound differences in their electronic ground states, stability, and derived material properties [1]. Benzo[c]thiophene exists with significant quinoidal character due to its 10π-electron periphery, which directly leads to a dramatically lower optical band gap in its polymerized form (∼1.0 eV) compared to typical aromatic conjugated polymers [2]. Conversely, benzo[b]thiophene is a fully aromatic, more thermodynamically stable isomer that yields polymers with higher band gaps and different electrochemical signatures [1][3]. This inherent electronic disparity means that a benzo[b]thiophene-based polymer cannot replicate the near-IR absorption, ambipolar charge transport, or specific energy level alignment achievable with benzo[c]thiophene-based materials, making them non-interchangeable in high-performance organic electronic applications [2][3].

Quantitative Evidence Guide: Verifiable Performance Differentiators of Benzo[c]thiophene (CAS 270-82-6) in Materials Science


Enhanced Open-Circuit Voltage (VOC) and Power Conversion Efficiency (PCE) in OPV Devices via LUMO Up-Shift

In a direct head-to-head device comparison, the 56-π-electron benzo[c]thiophene-C60 diadduct (BTCDA) acceptor demonstrated a LUMO energy level that is 0.09 to 0.18 eV higher than that of standard 58-π-electron fullerene acceptors (e.g., PC61BM) [1]. This electronic modification directly led to a higher open-circuit voltage (VOC) and power-conversion efficiency (PCE) in p-n junction organic solar cells [1]. When integrated into a binary-donor active layer with tetrabenzoporphyrin (BP) and titanyl phthalocyanine (TiOPc), the BTCDA-based device achieved a PCE of 2.8%, which was 1.5 to 3 times higher than the PCE of devices using only BP or TiOPc as the donor [1].

Organic Photovoltaics Electron Acceptors Fullerene Derivatives

Stabilized Quinoidal Electronic Structure Suppresses Mobility Decrease in n-Type OFET Semiconductors

Incorporation of a benzo[c]thiophene unit into quinoidal oligothiophenes (e.g., BTQ-F) was shown to effectively stabilize the quinoidal electronic structure against biradicaloid formation, a common degradation pathway that limits carrier mobility in related materials [1]. Compared to a non-benzo-annelated quinoidal thiophene analog (TQ), the benzo[c]thiophene-containing semiconductor (BTQ) exhibited a suppressed decrease in carrier mobility [1]. Cyclic voltammetry analysis confirmed that the lowest unoccupied molecular orbital (LUMO) energy levels of these benzo[c]thiophene-based compounds lie below −4.0 eV, which is conducive to ambient-stable electron transport in organic field-effect transistors (OFETs) [1].

Organic Field-Effect Transistors n-Type Semiconductors Quinoidal Oligothiophenes

Exceptionally Low Optical Band Gap (∼1.0 eV) Enables Near-IR Absorption and Intrinsic Conductivity in Polymers

Poly(benzo[c]thiophene), also known as poly(isothianaphthene) or PITN, is distinguished by an exceptionally low optical band gap (Eg) of approximately 1.0 eV, a value that is among the lowest reported for conjugated polymers [1]. This is in stark contrast to its isomer, poly(benzo[b]thiophene), for which the scientific literature is sparse and no comparable low band gap value is established, indicating the [c]-fusion is critical for achieving such a low band gap [1]. This low band gap allows PITN to exhibit intrinsic conductivity without heavy doping and strong absorption in the near-infrared (NIR) region, making it a unique material for electrochromic and transparent conductor applications [1][2].

Conductive Polymers Low Band Gap Materials Near-IR Absorption

Higher Thermal Stability (Melting Point 58–60°C) and Distinct Physical State Compared to Benzo[b]thiophene

A direct comparison of fundamental physical properties reveals a clear and significant difference in thermal stability between the two isomers. Benzo[c]thiophene exhibits a melting point range of 58–60°C, allowing it to be handled as a solid at room temperature . In contrast, its more common isomer, benzo[b]thiophene, has a melting point of 30–33°C and often presents as a low-melting solid or liquid, requiring refrigerated storage (0–10°C) to maintain a solid state [1]. This 25–30°C higher melting point for benzo[c]thiophene simplifies storage and handling in laboratory and industrial settings, reducing the need for specialized cold-chain logistics and mitigating risks associated with phase changes during processing [1].

Thermal Stability Physical Properties Procurement and Handling

Tunable HOMO Energy Levels (4.6–5.1 eV) for Optimized Hole-Transporting Materials in OLEDs

The highest occupied molecular orbital (HOMO) energy levels of functionalized benzo[c]thiophene derivatives can be systematically tuned within a range of 4.6 to 5.1 eV, a versatility that is highly advantageous for designing hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs) [1]. This tunability allows for precise alignment with the work function of adjacent electrodes and the HOMO levels of emissive layers, a level of electronic property control that is not as readily accessible with the more rigid electronic structure of benzo[b]thiophene derivatives [1]. The ability to adjust HOMO levels by ∼0.5 eV across this range enables device physicists to minimize hole injection barriers and optimize overall OLED performance [1].

Organic Light-Emitting Diodes Hole-Transporting Materials Energy Level Tuning

Best-Fit Research and Industrial Application Scenarios for Benzo[c]thiophene (CAS 270-82-6) Based on Verified Evidence


High-Performance n-Type Organic Field-Effect Transistors (OFETs) Requiring Ambient-Stable Electron Transport

The evidence confirms that incorporating benzo[c]thiophene into quinoidal oligothiophenes yields LUMO energy levels below −4.0 eV, which is critical for stable n-type (electron) transport in OFETs [1]. Unlike many n-type materials that are unstable in air, benzo[c]thiophene-based semiconductors demonstrate a suppressed decrease in carrier mobility due to the stabilization of the quinoidal structure, making them ideal candidates for developing robust, air-stable n-channel OFETs for logic circuits and active-matrix displays [1].

Near-Infrared (NIR) Organic Photovoltaics (OPVs) and Photodetectors with Enhanced Efficiency

The ability of benzo[c]thiophene-derived fullerenes (BTCDA) to raise the LUMO level by 0.09–0.18 eV directly leads to a higher open-circuit voltage and a 1.5–3x improvement in PCE when used in binary-donor systems [2]. Furthermore, the low band gap (∼1.0 eV) of poly(benzo[c]thiophene) (PITN) enables strong NIR absorption [3]. These combined properties make benzo[c]thiophene a strategic starting material for synthesizing electron acceptors and donor polymers specifically designed for NIR-harvesting OPVs, photodetectors, and other devices where light harvesting beyond the visible spectrum is paramount [2][3].

Low Band Gap Conductive Polymers for Electrochromic Devices and Transparent Electrodes

The exceptionally low optical band gap (∼1.0 eV) of poly(benzo[c]thiophene) is a defining feature that enables its use as an intrinsically conductive polymer without heavy doping [3]. This property, combined with the polymer's established electrochromic behavior (transparent in the doped state, blue in the neutral state), makes it a compelling candidate for advanced electrochromic windows, smart mirrors, and transparent electrodes where low-energy switching and NIR modulation are required [3][4].

Design and Synthesis of Tunable Hole-Transporting Layers (HTLs) for High-Efficiency OLEDs

The well-documented tunability of the HOMO energy level in benzo[c]thiophene derivatives, across a range of 4.6 to 5.1 eV, provides a powerful tool for OLED material scientists [5]. This 0.5 eV window allows for the rational design of HTL materials that can be precisely matched to the ionization potential of various anode materials (e.g., ITO) and the HOMO levels of different emissive layers, thereby minimizing hole injection barriers and maximizing device efficiency and longevity [5].

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